molecular formula C12H19ClFNO B1450513 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride CAS No. 1864059-71-1

1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride

Cat. No.: B1450513
CAS No.: 1864059-71-1
M. Wt: 247.73 g/mol
InChI Key: PQFFSVDKALJWFK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is a chemical compound that features a fluorinated phenoxy group attached to a methylpentan-2-amine backbone

Scientific Research Applications

1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenol and 3-methylpentan-2-amine.

    Formation of Intermediate: The 4-fluorophenol is reacted with an appropriate halogenating agent to form 4-fluorophenyl halide.

    Nucleophilic Substitution: The 4-fluorophenyl halide undergoes nucleophilic substitution with 3-methylpentan-2-amine to form the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 1-(4-Fluorophenoxy)phenylthiourea
  • 1-(4-Fluorophenoxy)phenylethanone
  • 1-(4-Fluorophenoxy)phenylbutane-1,3-dione

Uniqueness: 1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride is unique due to its specific structural features, such as the combination of a fluorinated phenoxy group with a methylpentan-2-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFFSVDKALJWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(COC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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